molecular formula C21H25N3O3 B3014852 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-ethylphenyl)urea CAS No. 894015-79-3

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-ethylphenyl)urea

Cat. No.: B3014852
CAS No.: 894015-79-3
M. Wt: 367.449
InChI Key: AZCBBFMZEBGIRZ-UHFFFAOYSA-N
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Description

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-ethylphenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, ethoxyphenyl, and ethylphenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-ethylphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where an ethoxy-substituted benzene derivative reacts with the pyrrolidinone intermediate.

    Formation of the Urea Linkage: The final step involves the reaction of the pyrrolidinone intermediate with an isocyanate derivative to form the urea linkage, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-ethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated benzene derivatives in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups on the aromatic rings.

Scientific Research Applications

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-ethylphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-ethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-ethylphenyl)urea: Similar structure with a methoxy group instead of an ethoxy group.

    1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methylphenyl)urea: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-ethylphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy and ethyl substituents may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-3-15-7-5-6-8-19(15)23-21(26)22-16-13-20(25)24(14-16)17-9-11-18(12-10-17)27-4-2/h5-12,16H,3-4,13-14H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCBBFMZEBGIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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